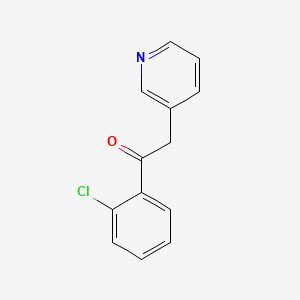

1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one

Description

1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one is a ketone derivative featuring a 2-chlorophenyl group and a pyridin-3-yl moiety linked via an ethanone backbone. The compound’s reactivity and electronic properties are influenced by the electron-withdrawing chlorine atom on the phenyl ring and the nitrogen-containing pyridine moiety, making it a candidate for drug discovery and functional material synthesis .

Properties

CAS No. |

224040-87-3 |

|---|---|

Molecular Formula |

C13H10ClNO |

Molecular Weight |

231.68 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-2-pyridin-3-ylethanone |

InChI |

InChI=1S/C13H10ClNO/c14-12-6-2-1-5-11(12)13(16)8-10-4-3-7-15-9-10/h1-7,9H,8H2 |

InChI Key |

OTLPNAMLUSPWHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CN=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-pyridinecarboxaldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors in biological systems, leading to its observed effects.

Chemical Reactivity: Its reactivity is influenced by the presence of the chlorophenyl and pyridinyl groups, which can participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one and related compounds:

Table 1: Structural and Functional Comparison

*Calculated using standard atomic weights.

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

- The 2-chlorophenyl group in the target compound and JWH 203 enhances electrophilicity, facilitating interactions with biological targets (e.g., receptors or enzymes). However, JWH 203’s indole moiety increases its lipophilicity and CNS activity compared to the pyridine-based target compound .

- Pyridin-3-yl vs. pyridin-4-yl : The nitrogen position in pyridine alters electronic distribution. Pyridin-3-yl derivatives (e.g., rel-(R)-2-cyclohexenyl analog) may exhibit distinct binding modes due to steric and electronic differences compared to pyridin-4-yl isomers .

Synthetic Challenges and Yields Adamantyl derivatives (e.g., ) require specialized catalysts (e.g., chloromethylpyridine) and solvents (acetonitrile/water), achieving high purity via HPLC. In contrast, biocatalytic methods for cyclohexenyl-pyridin-3-yl ethanone yielded only 19%, reflecting scalability challenges . JWH 203 isomers are synthesized via regioisomeric substitution, with HRMS fragmentation patterns (e.g., 144.0444 m/z ion) critical for distinguishing positional chlorine effects .

Applications in Drug Discovery

- Adamantyl-pyridinyl sulfonyl derivatives () show promise as selective enzyme inhibitors due to their rigid adamantane core and sulfonyl group’s hydrogen-bonding capability.

- Tetrazole analogs (e.g., 1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one in ) are used in agrochemicals for their stability and heterocyclic versatility, whereas the target compound’s pyridine group may favor pharmaceutical applications .

Analytical Characterization

- HRMS and NMR are pivotal for confirming regioisomerism (e.g., JWH 203 vs. its 3-/4-chlorophenyl isomers) and functional group integrity (e.g., sulfonyl vs. sulfinyl groups in adamantyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.